O-Benzyl-D-serine (CAS 10433-52-0) is a highly specialized, unnatural amino acid derivative essential for advanced peptide synthesis and peptidomimetic drug development. Featuring a D-stereocenter and a robust benzyl-protected side-chain hydroxyl group, it serves as a non-negotiable precursor for synthesizing protease-resistant therapeutics and complex chiral active pharmaceutical ingredients (APIs). For industrial buyers and synthetic chemists, procuring this exact protected enantiomer is critical to ensuring orthogonal compatibility in solid-phase peptide synthesis (SPPS) and preventing costly side reactions that plague unprotected or incorrectly protected serine derivatives .
Attempting to substitute O-Benzyl-D-serine with unprotected D-serine or the natural L-enantiomer introduces severe process and performance failures. Using unprotected D-serine during amide coupling leaves the nucleophilic beta-hydroxyl group exposed, resulting in catastrophic O-acylation, chain branching, and oligomerization that drastically reduce the yield of the target linear peptide [1]. Conversely, substituting with O-Benzyl-L-serine yields peptides that are highly susceptible to rapid degradation by endogenous proteases (such as trypsin), completely destroying the in vivo half-life and pharmacokinetic viability of therapeutic candidates [2]. Furthermore, utilizing alternative protecting groups like tert-butyl (tBu) fails in Boc-SPPS workflows, as they are prematurely cleaved by trifluoroacetic acid (TFA) [3].
During peptide coupling, the free hydroxyl group of unprotected serine acts as a competing nucleophile, leading to severe O-acylation and the formation of branched oligomer byproducts. Utilizing O-Benzyl-D-serine completely masks this reactivity. Process development data demonstrates that direct coupling with unprotected serine variants exacerbates oligomerization and guanidinylation side reactions, drastically reducing purity. In contrast, employing the O-benzyl protected derivative suppresses these side reactions, enabling >98% LC area percent purity and high-yielding linear sequence elongation[1].
| Evidence Dimension | Side reaction suppression (O-acylation) |
| Target Compound Data | >98% purity, suppressed O-acylation (O-Benzyl-D-serine) |
| Comparator Or Baseline | High oligomerization and branching (Unprotected serine) |
| Quantified Difference | Prevention of chain-terminating ester byproducts |
| Conditions | Solution-phase or solid-phase amide coupling |
Eliminates complex purification bottlenecks and prevents costly batch failures during the procurement and manufacturing of peptide APIs.
The D-configuration of O-Benzyl-D-serine is critical for downstream biological stability. Endogenous proteases are highly stereospecific for L-amino acid peptide bonds. Substituting natural L-amino acids with D-serine in therapeutic peptide sequences disrupts the protease binding pocket. Studies on de novo peptide inhibitors demonstrate that the simple substitution of specific residues with D-serine can improve metabolic stability dramatically, increasing the peptide's plasma half-life up to 24-fold compared to the L-enantiomer baseline[1].
| Evidence Dimension | Plasma half-life (t1/2) extension |
| Target Compound Data | Up to 24-fold increase in half-life (D-serine incorporation) |
| Comparator Or Baseline | Baseline rapid degradation (L-amino acid counterpart) |
| Quantified Difference | 24-fold improvement in metabolic stability |
| Conditions | In vivo plasma stability assay / endogenous protease exposure |
Procurement of the precise D-enantiomer is strictly required for developing peptide therapeutics that survive systemic circulation without rapid degradation.
The benzyl ether protecting group offers distinct orthogonal stability compared to tert-butyl (tBu) or trityl (Trt) ethers. While tBu and Trt groups are rapidly cleaved by mild acids, the O-benzyl group remains highly stable under the 50% trifluoroacetic acid (TFA) conditions used for repeated Boc deprotection. Kinetic studies show the acidolytic lability of O-benzyl ethers in 50% TFA is extremely low (e.g., k = ~6.4 × 10^-6 sec^-1), requiring strong acids like anhydrous HF or catalytic hydrogenolysis for final cleavage [1].
| Evidence Dimension | Stability in 50% Trifluoroacetic Acid (TFA) |
| Target Compound Data | Highly stable, k = ~6.4 × 10^-6 sec^-1 (O-Benzyl ether) |
| Comparator Or Baseline | Rapidly cleaved (O-tBu or O-Trt ethers) |
| Quantified Difference | Complete orthogonal retention vs. complete loss of protection |
| Conditions | Standard Boc-deprotection cycles (50% TFA in DCM) |
Enables the execution of complex, multi-step Boc-SPPS synthetic routes without premature side-chain deprotection and subsequent side reactions.
O-Benzyl-D-serine is the optimal building block for Boc-SPPS workflows requiring repeated TFA deprotection cycles. Its robust benzyl ether protection ensures the side chain remains masked throughout the synthesis, preventing O-acylation, while allowing final global deprotection via HF [1].
For drug discovery programs targeting oral or long-acting systemic peptide therapeutics, incorporating the D-enantiomer is essential. O-Benzyl-D-serine serves as a vital precursor to introduce D-serine residues, directly translating to extended plasma half-lives and resistance to endogenous proteolytic degradation [2].
D-serine is a critical endogenous co-agonist at the NMDA receptor. O-Benzyl-D-serine is procured as a stereopure starting material for synthesizing advanced neuroactive analogs, where the benzyl group allows selective functionalization of the alpha-amine or carboxylate before final side-chain unmasking [3].